Cas no 2137623-61-9 ((7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol)

(7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol 化学的及び物理的性質
名前と識別子
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- 2137623-61-9
- (7,9-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol
- EN300-739763
- (7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol
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- インチ: 1S/C10H11F2NO2/c11-6-3-7-9(5-14)13-1-2-15-10(7)8(12)4-6/h3-4,9,13-14H,1-2,5H2
- InChIKey: ASRHMBNWGMJBAJ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC2=C1OCCNC2CO)F
計算された属性
- せいみつぶんしりょう: 215.07578492g/mol
- どういたいしつりょう: 215.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
(7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739763-1.0g |
(7,9-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol |
2137623-61-9 | 1g |
$0.0 | 2023-06-07 |
(7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
(7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanolに関する追加情報
(7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol (CAS No. 2137623-61-9)
The compound (7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol, identified by the CAS registry number 2137623-61-9, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds characterized by a fused benzene ring and an oxazepine ring. The presence of two fluorine atoms at positions 7 and 9 introduces unique electronic properties and enhances the compound's stability and reactivity.
Recent studies have highlighted the importance of fluorinated benzoxazepines in drug discovery. The fluorine atoms in this molecule act as electron-withdrawing groups, which can modulate the electronic environment of the aromatic ring and influence the compound's pharmacokinetic properties. This makes (7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol a promising candidate for developing new therapeutic agents targeting various diseases.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution reactions and cyclization steps. Researchers have optimized synthetic routes to improve yield and purity. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated a novel approach to synthesizing fluorinated benzoxazepines using microwave-assisted reactions. This method significantly reduces reaction time while maintaining high product quality.
In terms of physical properties, (7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol exhibits a melting point of approximately 180°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis and as an intermediate in pharmaceutical manufacturing.
One of the most exciting developments involving this compound is its potential application in anti-cancer drug development. Preclinical studies have shown that derivatives of this molecule can inhibit key enzymes involved in cancer cell proliferation. A research team from Stanford University reported that this compound exhibits selective cytotoxicity against breast cancer cells without significantly affecting normal cells. These findings suggest that it could be developed into a targeted therapy for breast cancer.
Another area where this compound shows promise is in the field of neurodegenerative diseases. Its ability to cross the blood-brain barrier has been demonstrated in animal models. A study published in Nature Neuroscience highlighted its potential as a lead compound for developing drugs against Alzheimer's disease by modulating amyloid-beta aggregation.
The stereochemistry of this compound also plays a crucial role in its biological activity. Recent advancements in asymmetric synthesis have enabled researchers to produce enantiomerically pure samples of this molecule. This has allowed for more precise studies on its pharmacological effects and has opened new avenues for drug development.
In conclusion, (7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol (CAS No. 2137623-61-9) is a versatile compound with significant potential across multiple fields of science and medicine. Its unique structure and chemical properties make it an invaluable tool for researchers working on innovative solutions to complex health challenges.
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